molecular formula C24H35Cl2FN2O3 B2868550 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216677-58-5

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2868550
CAS No.: 1216677-58-5
M. Wt: 489.45
InChI Key: BFZJOVCOZCGVEE-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine derivative with a 4-fluorophenyl substitution on the piperazine ring and a propan-2-ol linker modified by a 2-(2-isopropylphenoxy)ethoxy group. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceuticals .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN2O3.2ClH/c1-19(2)23-5-3-4-6-24(23)30-16-15-29-18-22(28)17-26-11-13-27(14-12-26)21-9-7-20(25)8-10-21;;/h3-10,19,22,28H,11-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZJOVCOZCGVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a fluorophenyl group, an isopropylphenoxy group, and an alcohol moiety. Its molecular formula is C25H34Cl2FN3O3C_{25}H_{34}Cl_2FN_3O_3, and it has a molecular weight of approximately 500. The presence of the fluorine atom and the piperazine structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this piperazine derivative often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorophenyl substitution may enhance binding affinity and selectivity towards specific receptor subtypes, potentially influencing neuropharmacological outcomes.

Key Mechanisms:

  • Serotonin Receptor Modulation: Compounds with similar structures have shown activity as serotonin-selective reuptake inhibitors (SSRIs), impacting mood regulation and anxiety levels.
  • Dopaminergic Activity: The piperazine moiety may also interact with dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cell lines, with an IC50 value of 18 μM, indicating its potential as a chemotherapeutic agent .

CompoundIC50 (μM)Target
1-(4-(Substituted)piperazin-1-yl)18PARP1 (Poly (ADP-Ribose) Polymerase)

Antiviral Activity

The compound has also been investigated for its anti-virulence properties against Mycobacterium species. It inhibits protein tyrosine phosphatase B (PtpB), interfering with signal transduction pathways in macrophages, which is crucial for immune response modulation .

Case Studies

  • Breast Cancer Cell Line Study:
    • In vitro studies indicated that the compound induced apoptosis in breast cancer cells by increasing CASPASE 3/7 activity. This suggests its potential role as a PARP inhibitor in cancer therapy .
  • Anti-Virulence Study:
    • A study demonstrated that the compound inhibited PtpB in macrophages, which may lead to reduced virulence in mycobacterial infections. This highlights its dual role as both an anticancer and antimicrobial agent .

Comparison with Similar Compounds

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol Dihydrochloride

  • Structural Differences: Fluorine at the 2-position (meta) on the phenyl ring vs. 4-position (para) in the target compound. Phenoxy group substituted with 5-methyl vs. the target’s ethoxyethoxy linker.
  • 5-HT2A). The ethoxyethoxy group in the target compound increases polarity, likely improving solubility but reducing logP compared to the methyl-substituted analogue .

(1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Structural Differences: Piperazine linked to a cyclohexenol core vs. the target’s propan-2-ol linker. Substitution with 4-isopropylbenzyl vs. 4-fluorophenyl.
  • Implications: The cyclohexenol structure introduces conformational rigidity, which may enhance binding specificity but limit pharmacokinetic flexibility. Isopropylbenzyl substitution increases hydrophobicity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. CNS) .

Comparison with Triazole/Triazolone-Containing Derivatives

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Differences: Incorporates a triazolone ring and dioxolan group vs. the target’s simple piperazine-propanol scaffold. 2,4-Dichlorophenyl substitution vs. 4-fluorophenyl.
  • Implications :
    • Triazolone and dichlorophenyl groups are hallmarks of antifungal agents (e.g., fluconazole derivatives), suggesting this compound targets cytochrome P450 enzymes.
    • The target compound’s lack of triazole motifs implies a distinct mechanism, possibly centered on neurotransmitter receptors .

Pharmacological and Physicochemical Property Comparison

Property Target Compound 2-Fluorophenyl Analogue Triazolone Derivative
LogP (Predicted) ~3.5 (moderate polarity) ~4.2 (higher lipophilicity) ~2.8 (polar due to triazolone)
Solubility High (dihydrochloride salt) Moderate (dihydrochloride salt) Low (neutral form)
Likely Target Serotonin/Dopamine Receptors Serotonin Receptors Fungal CYP51 Enzymes
Synthetic Complexity Moderate (ether linkages) Moderate High (stereochemistry, triazole)

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